5-Amino-1-(p-tolyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
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Overview
Description
5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex heterocyclic compound featuring a spiro linkage between an indoline and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, isatin, and malononitrile.
Reaction Conditions: A common synthetic route involves a one-pot, three-component reaction under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol.
Cyclization: The key step involves the cyclization of the intermediate to form the spiro compound. This step is facilitated by the presence of a base and elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient and reusable catalysts to reduce costs and environmental impact.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced spiro compounds.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and dyes, due to its stable spiro structure.
Mechanism of Action
The mechanism by which 5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in cellular processes. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(phenyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
- 5-Amino-1-(m-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one
Uniqueness
Compared to similar compounds, 5-Amino-1-(p-tolyl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)spiro[indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-2-5-15(6-3-13)21-17-7-4-14(20)12-16(17)19(18(21)22)8-10-23-11-9-19/h2-7,12H,8-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARGFHFFNRMOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N)C4(C2=O)CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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